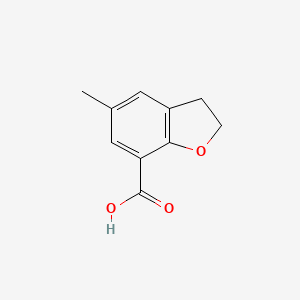

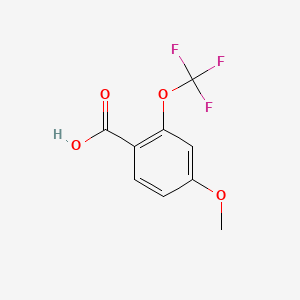

5-メチル-2,3-ジヒドロベンゾフラン-7-カルボン酸

説明

The compound 5-Methyl-2,3-dihydro-benzofuran-7-carboxylic acid is a derivative of benzofuran, which is a heterocyclic compound consisting of fused benzene and furan rings. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities of benzofuran derivatives can offer insights into its potential properties and applications.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. For instance, the paper titled "First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives" describes a facile and inexpensive synthesis of methylenedioxy-bearing benzofuran-quinoline derivatives using a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and substituted salicylaldehydes under ultrasound irradiation conditions . This suggests that similar synthetic strategies could potentially be applied to the synthesis of 5-Methyl-2,3-dihydro-benzofuran-7-carboxylic acid.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a benzene ring fused to a furan ring. In the case of the compound "Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate," the crystal structure reveals that the methylsulfinyl substituent lies on opposite sides of the plane of the benzofuran system, indicating that steric factors and substituent positioning play a significant role in the overall molecular conformation .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions depending on their substituents. The antimicrobial activity of certain methyl benzofuran-3-carboxylate derivatives was investigated, suggesting that these compounds can interact with biological targets . Additionally, the oxidation of a methylsulfanyl benzofuran derivative to a methylsulfinyl derivative was achieved using 3-chloroperoxybenzoic acid . These reactions demonstrate the chemical versatility of benzofuran derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be influenced by their molecular structure. For example, the presence of methylenedioxy groups and various substituents can affect the compound's reactivity and stability. The molecular docking studies, structural and spectroscopic properties of benzofuran-carboxylic acids derivatives were investigated using DFT calculations, revealing insights into their electronic properties, such as HOMO-LUMO gap energy and electronic transitions . These properties are crucial for understanding the reactivity and potential applications of the compounds.

科学的研究の応用

抗腫瘍活性

ベンゾフラン化合物は強力な抗腫瘍活性を示しています . 例えば、いくつかの置換ベンゾフランは、さまざまな種類の癌細胞に対して有意な細胞増殖阻害効果を示しています .

抗菌活性

ベンゾフラン誘導体は、抗菌性を有することが発見されています . これは、それらを新しい抗菌薬の開発のための潜在的な候補にします。

抗酸化活性

これらの化合物は、抗酸化活性も有することが発見されています . これは、それらが酸化ストレスによって引き起こされる病気の治療に潜在的に使用できることを意味します。

抗ウイルス活性

ベンゾフラン化合物は、抗ウイルス活性を示しています . 例えば、新しい環状マクロライドベンゾフラン化合物は、抗C型肝炎ウイルス活性を持つことが発見されました .

抗癌剤

ベンゾフラン誘導体は、抗癌剤として開発され、使用されています . 例えば、ベンゾフラン-2-イル-(4,5-ジヒドロ-3,5-置換ジフェニルピラゾール-1-イル)メタノン化合物のシリーズは、ヒト卵巣癌細胞株A2780に対して抗癌活性を示しています .

複雑なベンゾフラン誘導体の合成

ベンゾフラン誘導体は、より複雑なベンゾフラン化合物の合成にも使用されます . これらの複雑な誘導体は、医薬品化学の分野でさらに多様な用途を持つ可能性があります。

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

5-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-6-4-7-2-3-13-9(7)8(5-6)10(11)12/h4-5H,2-3H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBLNTQBHDORPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)C(=O)O)OCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

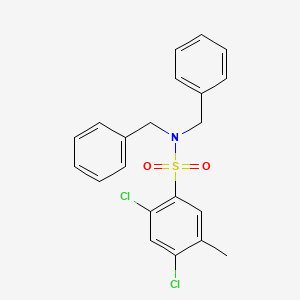

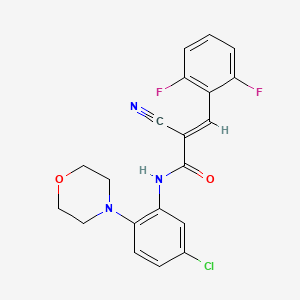

![2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B2547977.png)

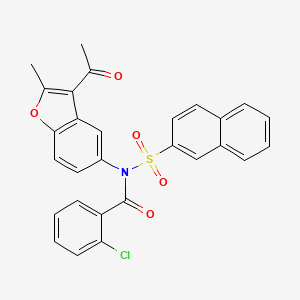

![N-(4-methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2547978.png)

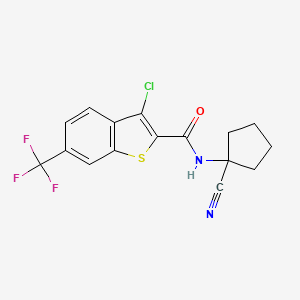

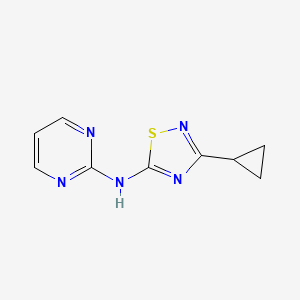

![(E)-N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2547987.png)

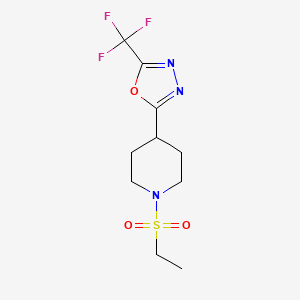

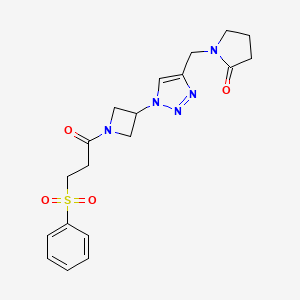

![N-(2-chloro-4-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2547997.png)